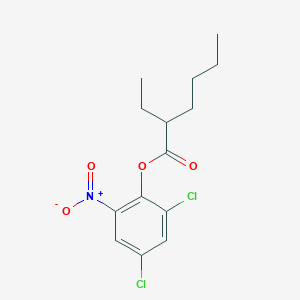
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate is a chemical compound with the molecular formula C14H16Cl2NO4. It is an ester derivative of 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate typically involves the esterification of 2,4-dichloro-6-nitrophenol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: 2,4-Dichloro-6-nitrophenol and 2-ethylhexanoic acid.
Reduction: 2,4-Dichloro-6-aminophenyl 2-ethylhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The nitro group and the ester functionality play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-nitrophenol: The parent compound, which lacks the ester group.
2-Ethylhexanoic acid: The carboxylic acid component of the ester.
2,4-Dichlorophenoxyacetic acid: A structurally related compound with herbicidal properties.
Uniqueness
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate is unique due to its combined structural features of both 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and enzyme inhibition studies.
Eigenschaften
CAS-Nummer |
4988-44-7 |
|---|---|
Molekularformel |
C14H17Cl2NO4 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
(2,4-dichloro-6-nitrophenyl) 2-ethylhexanoate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-3-5-6-9(4-2)14(18)21-13-11(16)7-10(15)8-12(13)17(19)20/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
AQYAYHIBHJIREO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


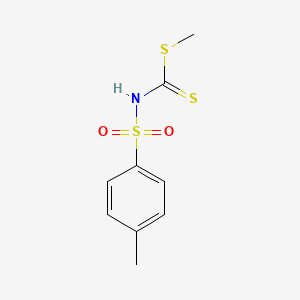
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
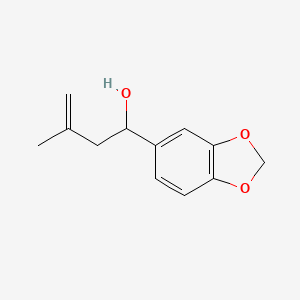
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
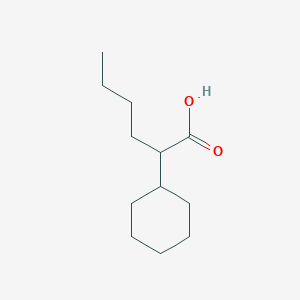
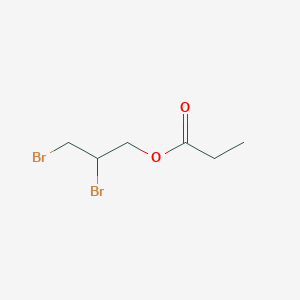
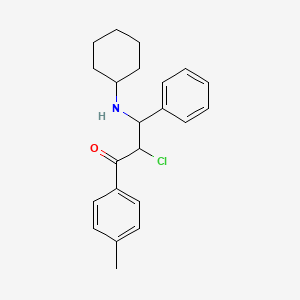
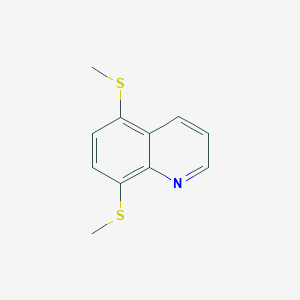
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

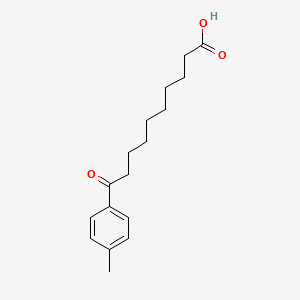
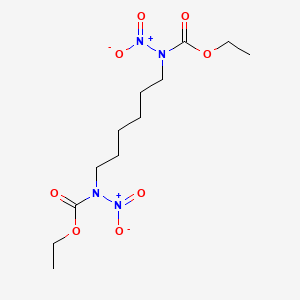
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
